molecular formula C10H12N4S B1402079 N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-39-8

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Cat. No. B1402079
M. Wt: 220.3 g/mol
InChI Key: BMERZALZHLQKGY-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in many biologically active compounds, including those with anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antidiabetic properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The 2-amino and 2-mercapto groups, as well as the benzene ring of the benzothiazole moiety, are highly reactive and can be easily functionalized .

Scientific Research Applications

Bioactivity and Medicinal Chemistry

  • Anti-Influenza Activity : A study by Liu & Cao (2008) synthesized new methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides. Some of these guanidines displayed anti-influenza activity.

  • Neuroprotective Agents : Research by Anzini et al. (2010) focused on amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for potential use in brain diseases. They found significant neuroprotective properties in in vitro models.

  • Antimicrobial and Antioxidant Activity : Bhat, Belagali, & Shyamala (2017) synthesized benzothiazole guanidinyl derivatives and found them to exhibit moderate to potent antimicrobial activity against various microorganisms, as well as significant antioxidant activities (Bhat, Belagali, & Shyamala, 2017).

Organic Synthesis and Chemical Properties

  • Synthetic Methodologies : A study by Liu & Cao (2008) reported an efficient one-step method for preparing polysubstituted guanidinoglucosides, using benzothiazol-2-yl guanidines as starting materials.

  • Chemical Structure Analysis : Bhatia et al. (2012) conducted quantum chemical studies on 2-(thiazol-2-yl)guanidine, revealing insights into the preferred tautomeric state and electronic structure of these compounds (Bhatia et al., 2012).

  • Pharmacological Characterization : A benzoxazole derivative containing a guanidine group was synthesized and characterized for its high affinity towards the 5-HT3 receptor, showcasing its potential in pharmacological applications (López-Tudanca et al., 2003).

Safety And Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its specific structure. Some benzothiazole derivatives have been found to have cytotoxic effects, which could potentially make them useful as anticancer agents .

Future Directions

Benzothiazole derivatives continue to attract great interest from researchers due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications, particularly in the field of drug design .

properties

IUPAC Name

2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERZALZHLQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
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N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
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N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 5
N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 6
Reactant of Route 6
N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

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